molecular formula C17H20ClN3O5S2 B2808597 (Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1058250-92-2

(Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2808597
CAS RN: 1058250-92-2
M. Wt: 445.93
InChI Key: BYRPHMNUKDOQNL-ZPHPHTNESA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a benzo[d]thiazole group, which is a type of heterocyclic aromatic compound. The presence of these groups suggests that this compound could potentially have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Detailed structural analysis would typically involve techniques like X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the piperidine ring might undergo reactions like hydrogenation, cyclization, and multicomponent reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study focused on the synthesis of thiazin-2-imino hydrochloride derivatives, including compounds with structural features like piperidine and thiazol moieties, has shown moderate antimicrobial activities against various bacteria and fungi. This suggests that compounds with similar structural components could be researched for their potential antimicrobial properties (Ovonramwen et al., 2019).

Chemical Synthesis and Characterization

  • Research involving the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights the chemical versatility of thiazol and piperidine analogs. These compounds have been characterized for their potential in creating new molecules with varied biological activities, indicating a broad area of application for similar compounds in drug development and synthetic chemistry (Mohamed, 2021).

Potential Inhibitory Activities

  • Another study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on various heterocycles to improve metabolic stability. Compounds with benzo[d]thiazol rings, similar to the query compound, were examined for their efficacy and stability, underscoring the importance of such structures in designing inhibitors with potential therapeutic applications (Stec et al., 2011).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperidine derivatives are found in many pharmaceuticals and can interact with a variety of biological targets .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the presence of the piperidine and benzo[d]thiazole groups, this compound could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

methyl 2-[6-chloro-2-(1-methylsulfonylpiperidine-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O5S2/c1-26-15(22)10-21-13-6-5-12(18)8-14(13)27-17(21)19-16(23)11-4-3-7-20(9-11)28(2,24)25/h5-6,8,11H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRPHMNUKDOQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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